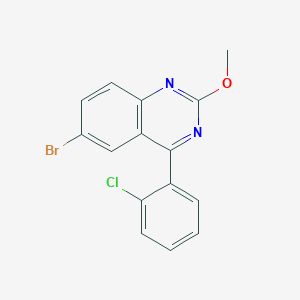

6-溴-4-(2-氯苯基)-2-甲氧基喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

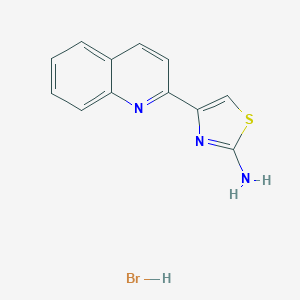

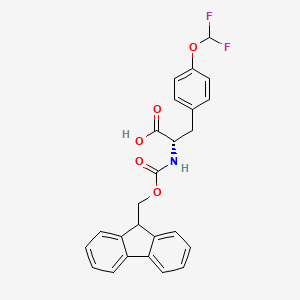

“6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline” is a quinazoline derivative. Quinazolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Molecular Structure Analysis

The molecular structure of “6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline” would consist of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring . This core would be substituted at the 6-position with a bromine atom, at the 4-position with a 2-chlorophenyl group, and at the 2-position with a methoxy group .Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions, including protodeboronation . Protodeboronation is a process where a boronic ester is removed from a molecule . This process is not well developed, but it has been reported that 1°, 2°, and 3° alkyl boronic esters can be protodeboronated using a radical approach .科学研究应用

合成与化学性质

杂环化合物合成

该化合物已被用于合成各种杂环系统,展示了其作为前体的多功能性。例如,它参与了通过缩合反应合成具有潜在抗菌活性的衍生物,突出了其在创建药理学相关结构中的作用(Hui 等,2000)。

药物合成优化

一项研究专注于优化药物发现中关键中间体的合成工艺,表明提高药物化学实践效率的重要性(Nishimura & Saitoh,2016)。

生物活性与药理学

抗癌潜力

研究发现“6-溴-4-(2-氯苯基)-2-甲氧基喹唑啉”的衍生物是有效的凋亡诱导剂,在癌症模型中具有显著疗效,并且具有很高的血脑屏障穿透性,强调了它们作为抗癌剂的潜力(Sirisoma 等,2009)。

细胞毒性和 EGFR 抑制

某些衍生物对癌细胞系表现出细胞毒性,并抑制表皮生长因子受体 (EGFR) 酪氨酸激酶,这是癌症治疗中的一个关键靶点(Mphahlele 等,2017)。

作用机制

The mechanism of action of quinazoline derivatives can vary widely depending on the specific functional groups present in the molecule. Many quinazoline derivatives exhibit biological activity, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, and anti-HIV effects .

属性

IUPAC Name |

6-bromo-4-(2-chlorophenyl)-2-methoxyquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2O/c1-20-15-18-13-7-6-9(16)8-11(13)14(19-15)10-4-2-3-5-12(10)17/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMIFTXGPDRMLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2999915.png)

![4-[5-(2,5-dichloro-3-thienyl)-1H-pyrazol-1-yl]phenyl methyl ether](/img/structure/B2999918.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2999921.png)

![1-Benzyl-3-(3,5-dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)imidazolidin-2-one](/img/structure/B2999928.png)